molecular formula C12H17NO2 B14312835 N-[2-(3-methoxyphenyl)ethyl]propanamide CAS No. 112649-80-6

N-[2-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B14312835
CAS No.: 112649-80-6
M. Wt: 207.27 g/mol
InChI Key: NLPIPSDUJWIURK-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]propanamide is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group attached to a 3-methoxyphenyl ethyl chain. This compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(3-methoxyphenyl)ethyl]propanamide can be synthesized through various methods. One common method involves the reaction of 3-methoxyphenyl ethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of catalysts to enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

CAS No.

112649-80-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

NLPIPSDUJWIURK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC(=CC=C1)OC

Origin of Product

United States

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